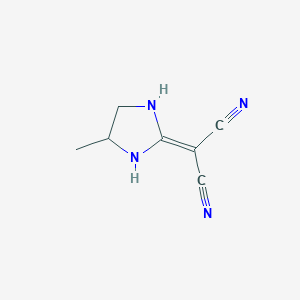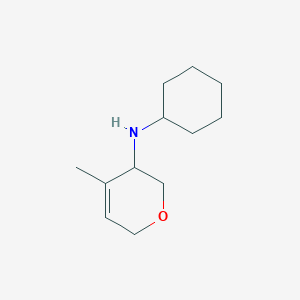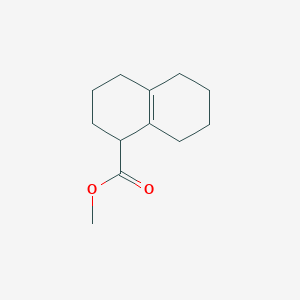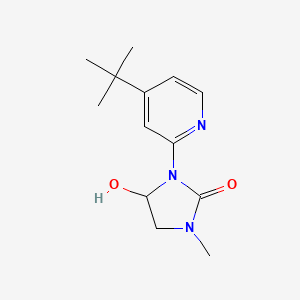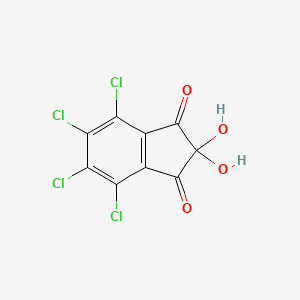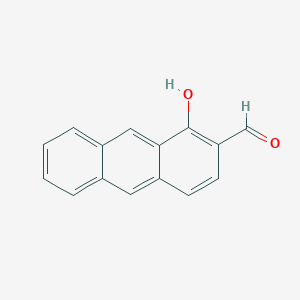
1-Hydroxyanthracene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxyanthracene-2-carbaldehyde is an organic compound with the molecular formula C15H10O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both a hydroxyl group and an aldehyde group on its anthracene backbone
Métodos De Preparación
The synthesis of 1-hydroxyanthracene-2-carbaldehyde typically involves the functionalization of anthracene derivatives. One common method is the formylation of 1-hydroxyanthracene using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 2-position. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Análisis De Reacciones Químicas
1-Hydroxyanthracene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include 1-hydroxyanthracene-2-carboxylic acid, 1-hydroxyanthracene-2-methanol, and various substituted derivatives .
Aplicaciones Científicas De Investigación
1-Hydroxyanthracene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mecanismo De Acción
The mechanism by which 1-hydroxyanthracene-2-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-Hydroxyanthracene-2-carbaldehyde can be compared with other anthracene derivatives, such as:
1-Hydroxyanthracene: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
2-Anthracenecarboxaldehyde: Lacks the hydroxyl group, affecting its solubility and reactivity.
1-Hydroxy-2-anthraldehyde: Similar structure but may have different reactivity and applications due to positional isomerism.
Propiedades
Número CAS |
104662-24-0 |
|---|---|
Fórmula molecular |
C15H10O2 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
1-hydroxyanthracene-2-carbaldehyde |
InChI |
InChI=1S/C15H10O2/c16-9-13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)15(13)17/h1-9,17H |
Clave InChI |
FHOKZPOKSFRTJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


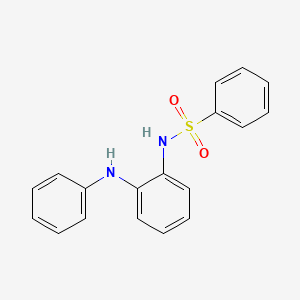

![[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14331640.png)

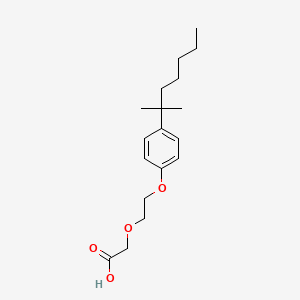

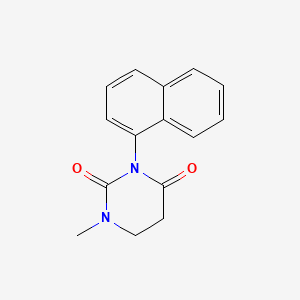
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
